![molecular formula C14H14ClNO3S2 B2984628 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine CAS No. 954072-37-8](/img/structure/B2984628.png)
4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine
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Overview
Description
The compound “4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. While there is limited information available specifically for this compound, we can infer some properties based on its structural components .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with a sulfonyl group that is further connected to a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom) and a phenyl ring (a six-membered ring with six carbon atoms) .Scientific Research Applications
Chlorosulfonation and Derivative Formation
Chlorosulfonation of N-Phenylmorpholine : N-Phenylmorpholine reacts with chlorosulfonic acid to produce p-sulfonyl chloride derivatives. These derivatives serve as precursors for further chemical transformations, such as the formation of sulfonamides. This reaction pathway illustrates the compound's utility in generating a variety of chemically significant derivatives for further application in organic synthesis (Cremlyn et al., 1992).
Anticancer Activity
Synthesis and Evaluation of 1,4‐Naphthoquinone Derivatives : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine, have shown potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Fluorescence and Solvatochromic Dyes
Development of Fluorescent Molecular Probes : Derivatives of 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Antibacterial and Antifungal Activity
Sulfonamide-derived Compounds and Their Metal Complexes : Sulfonamide-derived ligands and their metal complexes, potentially including structures related to 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine, show moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This indicates the compound's potential for development into new antimicrobial agents (Chohan & Shad, 2011).
Dye-Sensitized Solar Cells
Dye Regeneration in Solar Cells : The study of donor-acceptor organic dyes related to 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine has contributed to understanding dye regeneration in dye-sensitized solar cells. Such insights are crucial for improving the efficiency of solar energy conversion technologies (Robson et al., 2013).
Future Directions
Thiophene derivatives, including “4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine”, hold potential for future research due to their wide range of applications in fields like medicinal chemistry and material science . Further studies could focus on exploring their synthesis, properties, and potential applications.
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c15-13-6-7-14(20-13)21(17,18)16-8-9-19-12(10-16)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIANVVYZFSRXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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